(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 1396859-22-5
Cat. No.: VC5416410
Molecular Formula: C22H23NO2S
Molecular Weight: 365.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396859-22-5 |
|---|---|
| Molecular Formula | C22H23NO2S |
| Molecular Weight | 365.49 |
| IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2 |
| Standard InChI Key | DTSVOEQSYHYNRN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Physicochemical Properties
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Furan-thioether group: A furan-2-ylmethyl group connected via a thioether (-S-CH-) linkage.
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Naphthalen-1-yl ketone: A naphthalene substituent attached to the piperidine nitrogen via a carbonyl group.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 365.49 g/mol | |
| logP (Partition Coefficient) | 4.6 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 58.8 Ų |
The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability. The polar surface area (58.8 Ų) aligns with moderate solubility in polar solvents .
Synthesis and Reaction Pathways
Synthesis typically involves multi-step reactions, as outlined below:
Key Synthetic Steps
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Piperidine Functionalization:
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The piperidine nitrogen is acylated with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions.
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Thioether Formation:
Optimization Challenges
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Steric Hindrance: Bulky naphthalene and furan groups necessitate prolonged reaction times or elevated temperatures.
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Purification: Column chromatography is often required due to byproducts from incomplete thioether formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR:
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C NMR:
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Carbonyl carbon at ~200 ppm, thioether carbons (δ 30–40 ppm), and aromatic carbons (δ 110–140 ppm).
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Mass Spectrometry (MS)
Comparison with Structural Analogs
| Compound Name | Molecular Formula | logP | Key Structural Differences |
|---|---|---|---|
| (Furan-2-yl)[4-(4-methoxyphenyl)piperidin-1-yl]methanone | 3.2 | Methoxyphenyl replaces naphthalene | |
| Furan-2-yl-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone | 4.1 | CF-phenyl enhances electronegativity |
The naphthalene group in the target compound increases lipophilicity (logP 4.6 vs. 3.2–4.1 in analogs), potentially improving blood-brain barrier penetration .
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